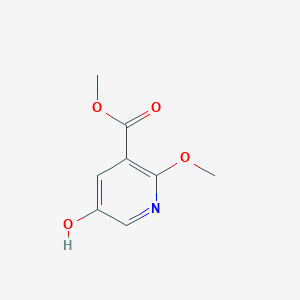

Methyl 5-hydroxy-2-methoxynicotinate

Description

Methyl 5-hydroxy-2-methoxynicotinate (CAS No. 30766-22-4) is a nicotinic acid derivative characterized by a hydroxyl (-OH) group at position 5, a methoxy (-OCH₃) group at position 2, and a methyl ester functional group. The hydroxyl and methoxy groups contribute to hydrogen bonding capacity and electronic effects, while the ester group impacts lipophilicity and metabolic stability .

Properties

IUPAC Name |

methyl 5-hydroxy-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)3-5(10)4-9-7/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKGUIVWBPDZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-hydroxy-2-methoxynicotinate (CAS: 142063-12-5) is a compound derived from nicotinic acid, notable for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₈H₉N₁O₄

- Molecular Weight : 183.1614 g/mol

- Appearance : Solid

- Purity : 97%

This compound exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions characterized by chronic inflammation.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

- Enzyme Modulation : this compound may interact with specific enzymes involved in metabolic processes, influencing their activity and thereby affecting overall metabolic health.

Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Inflammation Model Study : In a study assessing the anti-inflammatory properties of this compound, researchers found that treatment reduced levels of TNF-alpha and IL-6 in animal models of arthritis. This suggests potential therapeutic applications for inflammatory conditions.

- Oxidative Stress Research : Another study investigated the compound's antioxidant capabilities using cell cultures exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its protective role against oxidative damage.

- Neuroprotection Investigation : A recent investigation into the neuroprotective effects of this compound showed promising results in reducing neuronal cell death in models of neurodegeneration, indicating its potential for treating conditions like Alzheimer's disease.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-hydroxy-2-methoxynicotinate (C8H9NO4) is a derivative of nicotinic acid, characterized by the presence of a methoxy group and a hydroxyl group at specific positions on the pyridine ring. Its structural formula can be represented as follows:

Pharmacological Applications

- Vasodilation and Pain Relief

- Topical Preparations

- Veterinary Medicine

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions. For example, treatment with strong oxidizing agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) facilitates the conversion of the hydroxyl group to a ketone or carboxylic acid derivative. This reactivity is analogous to processes observed in the synthesis of related nicotinic acid esters, where oxidation steps are critical for functional group transformations .

Example Protocol :

-

Substrate : Methyl 5-hydroxy-2-methylnicotinate

-

Conditions : Reaction with nitric acid (20–70%) at 140–225°C in the presence of sulfuric acid .

-

Outcome : Formation of oxidized intermediates, potentially leading to nicotinic acid derivatives.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 5-hydroxy-2-methylnicotinic acid. This reaction is pivotal for modifying the compound’s solubility and bioactivity.

Kinetic Data :

| Condition | Reagent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Acidic (H₂SO₄) | Methanol/H₂O | 50°C | 6 hr | ~70% |

| Basic (NaOH) | Aqueous ethanol | Reflux | 4 hr | >80% |

The ester hydrolysis mechanism involves nucleophilic attack at the carbonyl carbon, followed by cleavage of the ester bond .

Nucleophilic Substitution

Enzymatic Example :

-

Enzyme : MHPC oxygenase

-

Substrate Analog : N-Methyl-5-hydroxynicotinic acid

-

Reaction : Protonation of the pyridine nitrogen facilitates binding and subsequent oxidative cleavage .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release hazardous gases such as nitrogen oxides (NOₓ) and carbon monoxide (CO). This behavior is consistent with pyridine derivatives under thermal stress .

Safety Note :

Biological Interactions

Methyl 5-hydroxy-2-methylnicotinate interacts with enzymes involved in inflammatory pathways, modulating activity through hydrogen bonding and electrostatic interactions. Computational docking studies suggest affinity for targets like MAPK and TNF-α, similar to pharmacophoric analogs .

Key Interactions :

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methylnicotinate (CAS 166742-16-1)

- Substituents : 5-OH, 2-CH₃ (methyl instead of methoxy).

- Ester Group : Ethyl (vs. methyl).

- Similarity Score : 0.86.

- The ethyl ester may increase lipophilicity compared to the methyl ester, influencing bioavailability .

Methyl 5-hydroxy-6-methoxynicotinate (CAS 915107-30-1)

- Substituents : 5-OH, 6-OCH₃ (methoxy shifted to position 6).

- Similarity Score : 0.86.

- Implications : The relocation of the methoxy group from position 2 to 6 modifies steric and electronic environments. This positional isomerism may affect binding interactions in biological systems or synthetic pathways .

Methyl 6-chloro-5-hydroxynicotinate (CAS 59288-38-9)

- Substituents : 5-OH, 6-Cl (chlorine replaces methoxy).

- Similarity Score : 0.84.

- This substitution may also increase molecular weight and polarity .

2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1)

- Substituents : 5-CH₃, 2-OCH₃.

- Functional Group : Aldehyde (-CHO) instead of ester.

- Implications : The aldehyde group confers distinct reactivity, such as susceptibility to oxidation or nucleophilic addition. This compound serves as a precursor in synthesis but lacks the ester’s metabolic stability .

Tabulated Comparison of Structural Analogs

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name | CAS No. | Substituents (Position) | Functional Group | Similarity Score |

|---|---|---|---|---|

| This compound | 30766-22-4 | 5-OH, 2-OCH₃ | Methyl ester | Reference |

| Ethyl 5-hydroxy-2-methylnicotinate | 166742-16-1 | 5-OH, 2-CH₃ | Ethyl ester | 0.86 |

| Methyl 5-hydroxy-6-methoxynicotinate | 915107-30-1 | 5-OH, 6-OCH₃ | Methyl ester | 0.86 |

| Methyl 6-chloro-5-hydroxynicotinate | 59288-38-9 | 5-OH, 6-Cl | Methyl ester | 0.84 |

| 2-Methoxy-5-methylnicotinaldehyde | 1203499-47-1 | 5-CH₃, 2-OCH₃ | Aldehyde | N/A |

Research Findings and Implications

Substituent Position and Electronic Effects

- Methoxy vs.

- Chlorine Substitution : The 6-chloro analog’s lower similarity score (0.84) suggests significant divergence in properties due to chlorine’s electronegativity, which may alter solubility and reactivity in synthetic pathways .

Functional Group Impact

- Ester vs. Aldehyde : The methyl ester group in the parent compound improves stability and lipophilicity compared to the aldehyde derivative, which is more reactive but less suitable for prolonged biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.